molecular formula C12H12F2N2O B8134733 1-(2,5-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

1-(2,5-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

Cat. No.: B8134733
M. Wt: 238.23 g/mol
InChI Key: OSAXXIUKRYSQDA-UHFFFAOYSA-N
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Description

1-(2,5-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2,5-difluorobenzyl group and two methyl groups

Preparation Methods

The synthesis of 1-(2,5-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluorobenzyl bromide and 3,5-dimethylpyrazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The 2,5-difluorobenzyl bromide reacts with 3,5-dimethylpyrazole in the presence of the base to form the desired product, this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-(2,5-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the fluorine atoms can be replaced by other substituents using appropriate reagents and conditions.

    Common Reagents and Conditions: The reactions typically involve the use of common reagents such as acids, bases, and solvents like ethanol or dichloromethane. The conditions may vary depending on the desired reaction and product.

Scientific Research Applications

1-(2,5-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit the growth of bacteria by targeting essential enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

1-(2,5-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol can be compared with other similar compounds, such as:

    1-(2,5-Difluorobenzyl)piperazine: This compound also contains a 2,5-difluorobenzyl group but differs in its core structure, which is a piperazine ring instead of a pyrazole ring.

    2,5-Difluorobenzyl alcohol: This compound has a simpler structure with a benzyl alcohol group substituted with fluorine atoms, lacking the pyrazole ring.

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazole ring but have different substituents and structural modifications, leading to varied biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the pyrazole ring and the 2,5-difluorobenzyl group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-3,5-dimethylpyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O/c1-7-12(17)8(2)16(15-7)6-9-5-10(13)3-4-11(9)14/h3-5,17H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAXXIUKRYSQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)F)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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